Ethyl 3-acetamido-1-benzofuran-2-carboxylate
Description
Properties
CAS No. |
39786-38-4 |
|---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 3-acetamido-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(16)12-11(14-8(2)15)9-6-4-5-7-10(9)18-12/h4-7H,3H2,1-2H3,(H,14,15) |
InChI Key |
WGIOSLQHYHWVLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-acetamido-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be constructed through a cyclization reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives, which can further react to form various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities.
Scientific Research Applications
Ethyl 3-acetamido-1-benzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a lead compound for the development of new drugs with anti-tumor, antibacterial, and anti-viral activities.
Biological Research: The compound is used in studies to understand the mechanisms of action of benzofuran derivatives and their interactions with biological targets.
Pharmaceutical Industry: It is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of ethyl 3-acetamido-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets in the body. The benzofuran ring structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of tumor cell growth, antibacterial effects, and antiviral activity . The exact pathways and targets may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
Ethyl 3-acetamido-1-benzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound belongs to the class of benzofuran derivatives, characterized by a benzofuran ring and an acetamido group. The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Acetamido Group Introduction : The acetamido moiety is introduced via acylation reactions with acetamide derivatives.
- Esterification : The final product is often obtained by esterification of the carboxylic acid with ethanol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures often inhibit the growth of various bacterial strains, including Escherichia coli and Bacillus subtilis. For instance, in comparative studies, some benzofuran derivatives displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like penicillin .
| Compound | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | TBD | TBD |
| Standard Penicillin | 1 ± 1.50 | 2.4 ± 1.00 |
Anticancer Properties
The potential anticancer activity of this compound has been explored in various studies. Benzofuran derivatives are known to induce apoptosis in cancer cells through multiple mechanisms, including the modulation of key signaling pathways involved in cell survival and proliferation. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.
Enzyme Inhibition
Another notable biological activity is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Several benzofuran derivatives have been evaluated for their AChE inhibitory potential, with some showing IC50 values in the low micromolar range . The mechanism often involves binding to the active site of AChE, thereby preventing substrate hydrolysis.
The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound may bind to enzymes or receptors, modulating their activity and leading to various biological outcomes.
- Cellular Pathway Modulation : Interaction with cellular pathways can induce apoptosis or inhibit microbial growth through disruption of metabolic processes.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Testing : A study demonstrated that the compound exhibited a significant zone of inhibition against E. coli, comparable to established antibiotics .
- Anticancer Activity : In vitro assays indicated that benzofuran derivatives could reduce cell viability in cancer cell lines by inducing apoptosis through caspase activation.
- Enzyme Inhibition Assays : Compounds similar to this compound were tested for their ability to inhibit AChE, revealing promising results that warrant further investigation into their potential as therapeutic agents for neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for Ethyl 3-acetamido-1-benzofuran-2-carboxylate and its derivatives?
The synthesis typically involves cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base (e.g., sodium carbonate in N-methylpyrrolidone) to form the benzofuran core. Subsequent functionalization introduces the acetamido group via amide coupling using reagents like EDC or DCC. For example, coupling 2,2-diphenylacetic acid with the benzofuran intermediate under anhydrous conditions yields derivatives with enhanced bioactivity .
Q. How is the structure of this compound confirmed experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural elucidation. For instance, ¹H NMR peaks at δ 1.3–1.4 ppm (triplet, ethyl group) and δ 7.2–8.1 ppm (aromatic protons) confirm the ester and benzofuran moieties. IR spectroscopy identifies the carbonyl (C=O) stretch (~1700 cm⁻¹) and amide N–H bend (~3300 cm⁻¹) .
Q. What preliminary biological activities are reported for benzofuran derivatives like this compound?
Analogous compounds exhibit antimicrobial activity against E. coli and S. aureus (MIC values: 8–32 µg/mL) and induce apoptosis in melanoma cells via caspase-3 activation. Anti-inflammatory properties are also observed in COX-2 inhibition assays .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
